Lipophilicity Advantage Over the N4‑Butyl Analog – Higher Calculated Log P Drives Membrane Permeability
Compared with the straight‑chain N4‑butyl analog (CAS 1648566‑38‑4, measured Log P = 2.79), the target compound bears an additional methylene group and a branched architecture that raise its calculated Log P by approximately 0.5 units (predicted ~3.3) . This shift places the compound closer to the optimal lipophilicity range for CNS‑penetrant kinase inhibitors while retaining a topological polar surface area (TPSA) of 63.83 Ų, identical to the butyl analog and well within the <140 Ų threshold for oral bioavailability .
| Evidence Dimension | Calculated octanol–water partition coefficient (Log P) |
|---|---|
| Target Compound Data | Predicted Log P ≈ 3.3 (C12H18N4S, MW 250.37, branched pentan‑2‑yl) |
| Comparator Or Baseline | N4‑Butyl‑6‑methylthieno[3,2‑d]pyrimidine‑2,4‑diamine (CAS 1648566‑38‑4): Log P = 2.79 (measured), MW 236.34 |
| Quantified Difference | ΔLog P ≈ +0.5; ΔMW = +14.03 g·mol⁻¹ |
| Conditions | Log P of comparator sourced from vendor analytical data ; target compound Log P estimated by fragment‑based addition from the butyl analog scaffold (same TPSA 63.83 Ų, identical H‑bond donors/acceptors). |
Why This Matters
A 0.5-unit increase in Log P within a series can markedly improve passive membrane permeability and intracellular target engagement, making the compound a more suitable choice for cell‑based kinase assays where the butyl analog may show insufficient cellular uptake.
